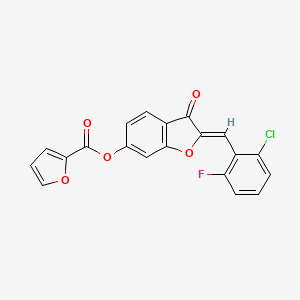

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

The compound “(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is an aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2-chloro-6-fluorobenzylidene group at the C2 position and a furan-2-carboxylate ester at C4. Aurones are synthetic or naturally occurring molecules known for their planar structure and bioactivity, particularly in oncology. This compound belongs to a class of tubulin polymerization inhibitors that target the colchicine-binding site, disrupting microtubule dynamics and inducing apoptosis in cancer cells . Its structural uniqueness lies in the electron-withdrawing chloro and fluoro substituents on the benzylidene ring, which enhance binding affinity to tubulin, and the furan-2-carboxylate ester, which may improve metabolic stability compared to simpler esters (e.g., acetates) .

Properties

IUPAC Name |

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10ClFO5/c21-14-3-1-4-15(22)13(14)10-18-19(23)12-7-6-11(9-17(12)27-18)26-20(24)16-5-2-8-25-16/h1-10H/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITURFUHXLJPLU-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 2-chloro-6-fluorobenzaldehyde with 6-hydroxy-2,3-dihydrobenzofuran-3-one in the presence of a base such as piperidine. The resulting intermediate is then subjected to cyclization and further functionalization to introduce the furan-2-carboxylate group.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The furan-2-carboxylate group can be oxidized to form carboxylic acids or their derivatives.

Reduction: : Reduction reactions can be performed on the benzofuran core to produce dihydrobenzofurans or tetrahydrobenzofurans.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: : Carboxylic acids, esters, and amides.

Reduction: : Dihydrobenzofurans, tetrahydrobenzofurans.

Substitution: : Halogenated benzofurans, nitrobenzofurans, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can be used to study enzyme inhibition and receptor binding. Its fluorinated benzofuran core can interact with various biological targets, making it useful in drug discovery.

Medicine

The compound has potential medicinal applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to modulate biological pathways and inhibit specific enzymes makes it a candidate for drug development.

Industry

In the materials science industry, this compound can be used in the design of new materials with unique properties. Its incorporation into polymers and other materials can enhance their stability, conductivity, and other desirable characteristics.

Mechanism of Action

The mechanism by which (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorinated benzofuran core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aurones and related benzofuran derivatives exhibit diverse antitumor activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Physicochemical and Pharmacokinetic Profiles

- LogP and Solubility : The target compound’s XLogP3 (4.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. Methoxy-substituted analogues () have lower LogP values (~2.8–3.0) but may suffer from reduced cellular uptake .

- Molecular Weight and Polar Surface Area (PSA) : With a PSA of 55.8 Ų, the compound aligns with Lipinski’s criteria for oral bioavailability, though its MW (361.7 g/mol) approaches the upper limit .

Toxicity and Selectivity

However, halogenated benzylidenes (e.g., 2-chloro-6-fluoro) may increase off-target risks compared to methoxy variants, necessitating further safety profiling .

Biological Activity

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic compound belonging to the benzofuran class, recognized for its diverse biological activities. The unique structural features of this compound, including a chlorofluorobenzylidene moiety and a furan-2-carboxylate group, contribute to its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

The molecular formula of this compound is , with an approximate molecular weight of 332.71 g/mol. The compound exhibits specific stereochemistry indicated by the (Z) configuration at the benzylidene position, which is crucial for its biological activity and chemical reactivity.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, may exhibit significant anticancer properties. Similar compounds have shown inhibitory effects on cancer cell proliferation in various studies. For example, derivatives with comparable structures have demonstrated IC50 values in the low micromolar range against different cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 12.4 |

| Compound B | MCF-7 | 8.86 |

| (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo... | TBD | TBD |

Anti-inflammatory Effects

Benzofurans are also recognized for their anti-inflammatory properties. The presence of halogen atoms in (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo... may enhance its ability to modulate inflammatory pathways. Studies have reported that similar compounds inhibit pro-inflammatory mediators such as NO and TNF-alpha in stimulated cells.

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives is well-documented. The structural characteristics of (Z)-2-(2-chloro-6-fluorobenzylidene)... suggest potential efficacy against various microbial strains due to enhanced lipophilicity and membrane-disrupting capabilities.

Table 2: Antimicrobial Activity of Benzofurans

| Compound | Microbial Strain | Activity |

|---|---|---|

| Compound C | E. coli | Inhibitory |

| Compound D | S. aureus | Inhibitory |

| (Z)-2-(2-chloro-6-fluorobenzylidene)... | TBD | TBD |

The mechanism of action for (Z)-2-(2-chloro-6-fluorobenzylidene)... likely involves binding to specific enzymes or receptors within biological systems, leading to modulation of key pathways involved in cell proliferation and inflammation. This compound may also induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Recent studies have explored the synthesis and biological evaluation of benzofuran derivatives similar to (Z)-2-(2-chloro-6-fluorobenzylidene)... These studies highlight the potential for developing new therapeutic agents targeting cancer and inflammatory diseases.

- Study on Anticancer Activity : A derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics.

- Study on Anti-inflammatory Effects : Another study demonstrated that a related compound reduced levels of inflammatory cytokines in vitro, suggesting potential for treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.